molecular formula C23H25NO4 B13637517 1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid

1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid

Cat. No.: B13637517
M. Wt: 379.4 g/mol
InChI Key: YXAGLNIQKNWDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the piperidine derivative is protected using the Fmoc group. This is usually achieved by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Carboxylic Acid: The protected piperidine derivative is then subjected to hydrolysis to form the carboxylic acid. This step often involves the use of aqueous acid or base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be carried out to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in the synthesis of peptides and proteins. The Fmoc group provides a stable protecting group that can be easily removed under mild conditions.

    Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms.

    Industry: In the pharmaceutical industry, it is used in the synthesis of various peptide drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid involves the protection of the amino group in peptide synthesis. The Fmoc group is attached to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid is unique due to its specific structure, which includes an ethyl group on the piperidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Fmoc-protected amino acids.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C23H25NO4/c1-2-23(21(25)26)12-7-13-24(15-23)22(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,2,7,12-15H2,1H3,(H,25,26)

InChI Key

YXAGLNIQKNWDOC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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